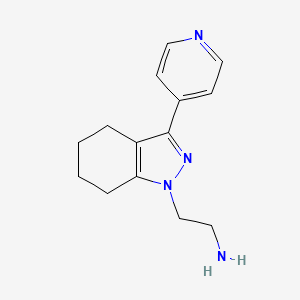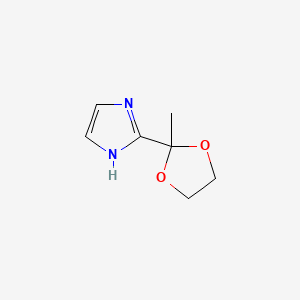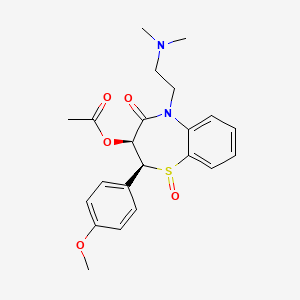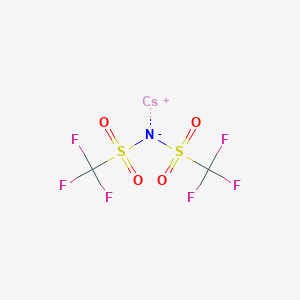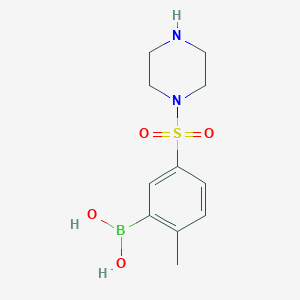
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide
Descripción general
Descripción
The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide” is an organic compound . It has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular structure of the compound includes a trifluoromethyl group, which enhances its reactivity and makes it suitable for constructing complex molecular architectures. The empirical formula of the compound is C8H8ClF3N2S .Chemical Reactions Analysis
The compound has been used in a variety of scientific and laboratory experiments. It has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The compound is solid in form . The molecular weight of the compound is 293.14 . The InChI key of the compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry , the compound’s structural features, such as the trifluoromethyl group, are valuable for creating new pharmaceuticals. It can be used to synthesize molecules with improved pharmacokinetic properties, like increased metabolic stability and membrane permeability, which are essential for drug development .
Environmental Science
In environmental science , researchers might investigate the compound’s breakdown products and their environmental impact. Understanding its persistence and potential bioaccumulation can inform safer chemical design practices and environmental regulations .
Biochemistry
In biochemistry , the compound could be used to study enzyme-substrate interactions, especially where the trifluoromethyl group plays a role in binding affinity or specificity. It may also serve as a tool for probing the biochemical pathways involving halogenated pyridines .
Synthetic Chemistry
Lastly, in synthetic chemistry , this compound is a valuable building block. Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide array of derivatives with potential applications in different fields of chemistry and biology .
Mecanismo De Acción
Mode of Action
The exact mode of action of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2S/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRRFVGPFYTCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








